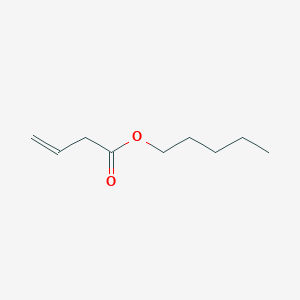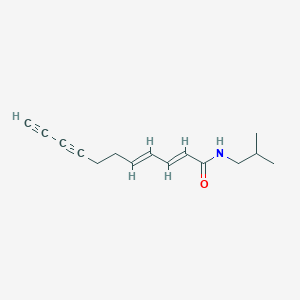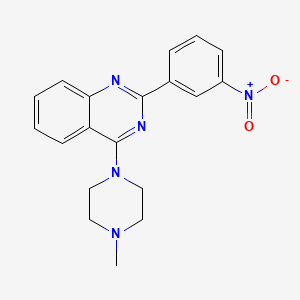
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane is a chemical compound with the molecular formula C12H19NO2Si It is a member of the dioxazasilocane family, which are cyclic compounds containing silicon, oxygen, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane typically involves the reaction of phenylsilane with a suitable dioxazasilocane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated control systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as distillation and crystallization, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silanes. Substitution reactions can result in various substituted dioxazasilocane derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as silicones and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3,6,2-dioxazasilocane: A similar compound with a different substituent on the silicon atom.
2,6-Dimethyl-2-phenyl-1,3,6,2-dioxazasilocane: Another related compound with variations in the substituents.
Uniqueness
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane is unique due to its specific structural arrangement and the presence of both phenyl and dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
71573-91-6 |
|---|---|
Formule moléculaire |
C12H19NO2Si |
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
2,2-dimethyl-6-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C12H19NO2Si/c1-16(2)14-10-8-13(9-11-15-16)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
RXZDSYTUPGJQBR-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OCCN(CCO1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
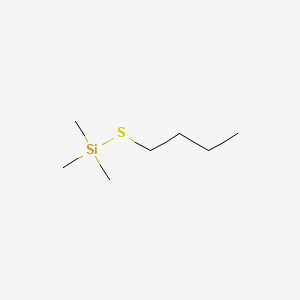
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
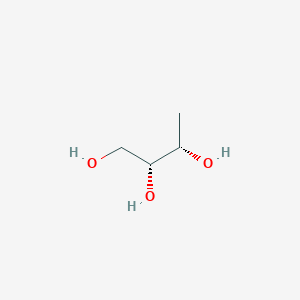
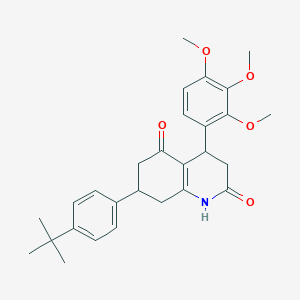
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
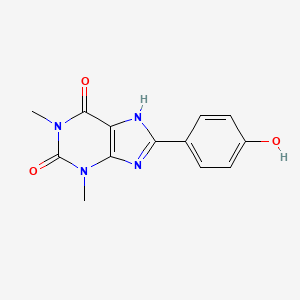
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)

